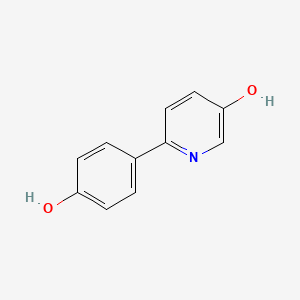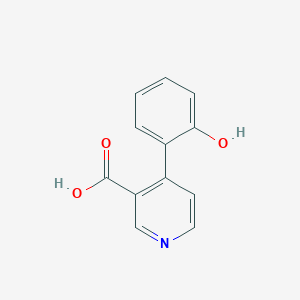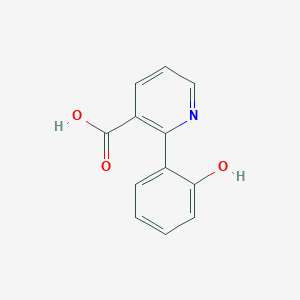
4-(4-Hydroxyphenyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxyphenyl)nicotinic acid, also known as hydroxyphenic acid, is a chemical compound with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol.
准备方法
The synthesis of 4-(4-Hydroxyphenyl)nicotinic acid typically involves the condensation reaction of nicotinic acid hydrazide with appropriate aldehydes . This reaction can be carried out in various organic solvents, and the resulting acylhydrazones can be further transformed into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives through cyclization reactions in acetic anhydride . Industrial production methods may involve solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
化学反应分析
4-(4-Hydroxyphenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents and catalysts.
Common reagents and conditions used in these reactions include organic solvents, acetic anhydride, and various catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
4-(4-Hydroxyphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives, including acylhydrazones and oxadiazolines.
Biology: The compound has shown promising activity against Gram-positive bacteria and has been tested for antimicrobial activity.
Medicine: It has potential therapeutic applications, particularly in the regulation of carbohydrate hydrolysis by inhibiting key digestive enzymes such as α-amylase and α-glucosidase.
Industry: The compound’s properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(4-Hydroxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, it inhibits α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces, leading to the regulation of carbohydrate hydrolysis . The compound’s substituents play a crucial role in its inhibition activity, with specific structural features enhancing its potency .
相似化合物的比较
4-(4-Hydroxyphenyl)nicotinic acid can be compared with other similar compounds, such as:
4-(4-Hydroxyphenyl)-but-3-en-2-one: This compound also inhibits α-amylase and α-glucosidase but has different substituents on the benzene ring.
Nicotinic acid derivatives: These compounds, including acylhydrazones and oxadiazolines, share similar synthetic routes and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-(4-hydroxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-9-3-1-8(2-4-9)10-5-6-13-7-11(10)12(15)16/h1-7,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVPFSJDMAYHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692412 |
Source


|
| Record name | 4-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-41-5 |
Source


|
| Record name | 4-(4-Oxocyclohexa-2,5-dien-1-ylidene)-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6300084.png)








